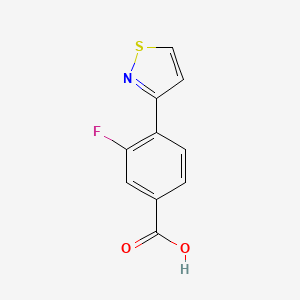
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom at the 3-position and a 1,2-thiazol-3-yl group at the 4-position of the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Coupling of the Thiazole and Benzoic Acid Moieties: The final step involves coupling the thiazole ring with the benzoic acid moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with various functional groups.
科学研究应用
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the fluorine atom can enhance binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-(1,3-thiazol-2-ylethynyl)benzoic acid
- 4- { [4- (4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Uniqueness
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
属性
分子式 |
C10H6FNO2S |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-8-5-6(10(13)14)1-2-7(8)9-3-4-15-12-9/h1-5H,(H,13,14) |
InChI 键 |
GPYNDGNTKNZIFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=NSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
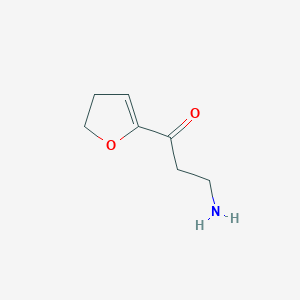
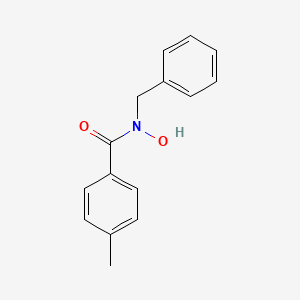
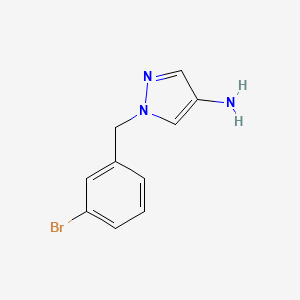




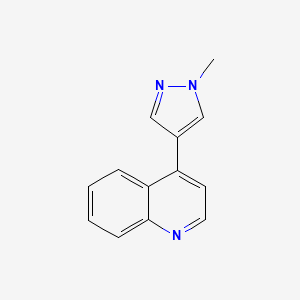
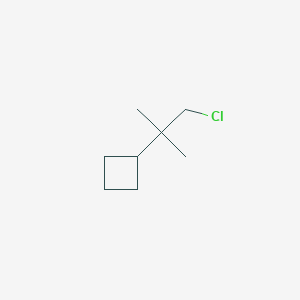

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
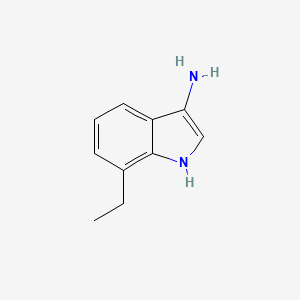
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
